5-(3,5-Dibromophenyl)-2,2'-bithiophene
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Overview
Description
5-(3,5-Dibromophenyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes It is characterized by the presence of two thiophene rings connected by a phenyl ring substituted with two bromine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dibromophenyl)-2,2’-bithiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).
Industrial Production Methods
Industrial production of 5-(3,5-Dibromophenyl)-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dibromophenyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl-bithiophene.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-bithiophene.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
Scientific Research Applications
5-(3,5-Dibromophenyl)-2,2’-bithiophene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound is investigated for its potential anti-cancer properties due to its ability to interact with biological targets.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dibromophenyl)-2,2’-bithiophene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and thiophene rings play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a cascade of biochemical events that result in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromophenyl-functionalized imidazolium salts
- (3,5-Dibromophenyl)triphenylsilane
Comparison
5-(3,5-Dibromophenyl)-2,2’-bithiophene is unique due to its bithiophene structure, which imparts specific electronic properties that are advantageous in materials science. In contrast, 3,5-Dibromophenyl-functionalized imidazolium salts are more commonly used in supramolecular chemistry and as catalysts. (3,5-Dibromophenyl)triphenylsilane is primarily used in the synthesis of organosilicon compounds and has different reactivity compared to bithiophenes.
Properties
CAS No. |
651329-37-2 |
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Molecular Formula |
C14H8Br2S2 |
Molecular Weight |
400.2 g/mol |
IUPAC Name |
2-(3,5-dibromophenyl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C14H8Br2S2/c15-10-6-9(7-11(16)8-10)12-3-4-14(18-12)13-2-1-5-17-13/h1-8H |
InChI Key |
BJRLIJAXUVPMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC(=CC(=C3)Br)Br |
Origin of Product |
United States |
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